4-(Furan-2-yl)pyrrolidin-3-amine
Description
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Properties
IUPAC Name |
4-(furan-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMRCHOUHFKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets.
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that 4-(Furan-2-yl)pyrrolidin-3-amine may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways
Biological Activity
4-(Furan-2-yl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its furan ring attached to a pyrrolidine amine. Its chemical properties are critical for understanding its biological interactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar furan-pyrrolidine structures showed promising results against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| iST2-1 | MLL-AF9 leukemia | ~6 | Inhibition of sST2, modulation of T cell response |
| 4a | PC-3 prostate | Varies | ROS generation, apoptosis induction |
Immunological Effects
In the context of immunology, this compound has been studied for its effects on graft-versus-host disease (GVHD). The compound acts as an ST2 inhibitor, reducing soluble ST2 levels and improving survival rates in animal models. This activity is linked to the modulation of T helper cell responses, particularly in promoting regulatory T cells while inhibiting pro-inflammatory T cells .
Table 2: Immunological Effects
| Parameter | Effect Observed |
|---|---|
| Soluble ST2 levels | Decreased |
| Th1/Tc1 cells | Reduced |
| Th2 cells and Tregs | Increased |
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives in preclinical models:
- Graft-Versus-Host Disease : In a study involving mice undergoing hematopoietic cell transplantation, administration of an ST2-neutralizing antibody improved survival rates and reduced GVHD scores significantly .
- Cancer Cell Lines : A molecular docking study indicated that furan-pyrrolidine derivatives bind effectively to cancer-related targets such as CD44 and HER-2, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on compounds similar to this compound reveal that modifications at specific positions on the furan and pyrrolidine rings can enhance biological activity. For instance, substituents at the 4-position of the furan ring have been shown to significantly impact inhibitory potency against target proteins involved in inflammatory responses .
Table 3: Structure Activity Relationship Insights
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Dimethyl amine | Increased potency |
| 3 | Piperidine | Moderate potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
